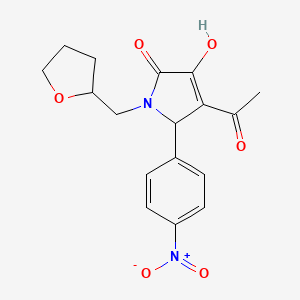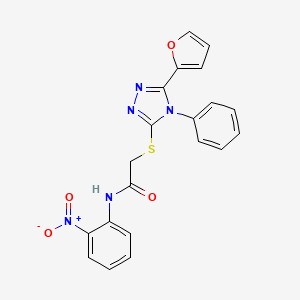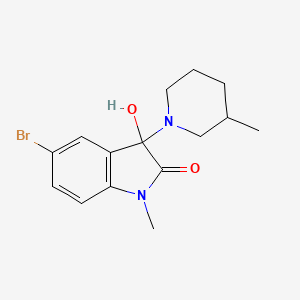
3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and an oxolan-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the acetyl, hydroxy, and nitrophenyl groups. The oxolan-2-ylmethyl group is then added through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Catalysts may be employed to increase the efficiency of the reactions, and purification steps such as crystallization or chromatography would be used to isolate the final product.
化学反応の分析
Types of Reactions
3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrrole derivatives.
科学的研究の応用
3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the hydroxy and acetyl groups may participate in hydrogen bonding or other non-covalent interactions.
類似化合物との比較
Similar Compounds
3-acetyl-4-hydroxy-2-phenyl-2H-pyrrol-5-one: Lacks the nitrophenyl and oxolan-2-ylmethyl groups.
3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one: Contains a methoxy group instead of a nitro group.
3-acetyl-4-hydroxy-2-(4-chlorophenyl)-2H-pyrrol-5-one: Contains a chloro group instead of a nitro group.
Uniqueness
The unique combination of functional groups in 3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one imparts distinct chemical and physical properties. The nitrophenyl group enhances its electron-withdrawing capability, while the oxolan-2-ylmethyl group increases its steric bulk, potentially affecting its reactivity and interactions with other molecules.
特性
IUPAC Name |
3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-10(20)14-15(11-4-6-12(7-5-11)19(23)24)18(17(22)16(14)21)9-13-3-2-8-25-13/h4-7,13,15,21H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXTVQZMDFSGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])CC3CCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2-fluorophenoxy)phenyl]-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B4994395.png)

![1-(4-ethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4994400.png)

![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(1,3-thiazol-2-ylamino)propan-2-yl]carbamate](/img/structure/B4994416.png)
![Methyl 3-[[2-(2-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B4994420.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B4994432.png)
![Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4994437.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide](/img/structure/B4994445.png)
![Tert-butyl 2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4994459.png)
![Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4994466.png)
![2-fluoro-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4994473.png)

